

# Structural Validation and $^{13}\text{C}$ NMR Assignment Guide: 1-Chloro-3-propoxypropane

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## Compound of Interest

Compound Name: 1-Chloro-3-propoxypropane

Cat. No.: B8577717

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## Executive Summary: The "Linker" Challenge

**1-Chloro-3-propoxypropane** (CAS: 3622-26-4) is a critical bifunctional linker used in the synthesis of PROTACs, polymers, and ether-bridged pharmaceutical intermediates. Its structural asymmetry—featuring a propyl ether tail and a chloropropyl head—presents a unique characterization challenge.

Unlike symmetric analogues (e.g., dipropyl ether or 1,3-dichloropropane), this molecule requires precise NMR assignment to distinguish the ether-adjacent methylene (

) from the chloride-adjacent methylene (

). Misidentification of these triplets often leads to incorrect regiochemical assignments in subsequent substitution reactions.

This guide provides an authoritative  $^{13}\text{C}$  NMR assignment protocol, comparing the target molecule against common synthetic impurities and structural isomers to ensure 99%+ structural confidence.

## Structural Analysis & Numbering System

To ensure clarity in assignments, we utilize the following IUPAC-consistent numbering scheme for **1-Chloro-3-propoxypropane**:

## Visualization: Structural Logic

The following diagram outlines the molecule's connectivity and the electronic environments influencing chemical shifts.[1][2][3][4]



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Figure 1: Connectivity map of **1-Chloro-3-propoxypropane**.<sup>[5]</sup> Note the asymmetry across the ether oxygen.

## Experimental Protocol: High-Resolution Acquisition

For unambiguous assignment, standard 1D Carbon experiments are insufficient due to the overlap of methylene signals. The following parameter set is required.

### Sample Preparation<sup>[6]</sup>

- Solvent:

(Chloroform-d) is preferred over

to minimize solvent viscosity broadening and prevent overlap with the solvent residual peak (~77.16 ppm is distinct from the target's ether peaks).

- Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting the quaternary carbons of potential impurities, though this molecule has none.
- Reference: Internal TMS (0.00 ppm) or solvent center peak (77.16 ppm).

## Instrument Parameters (Self-Validating)

Parameter	Value	Rationale (Causality)
Pulse Sequence	zgpg30 (Power-gated decoupling)	Ensures NOE enhancement for sensitivity while maintaining quantitative potential if d1 is long.
Relaxation Delay (d1)	seconds	Essential for accurate integration comparison between chemically distinct groups.
Scans (NS)	256 - 1024	Required to resolve the C2 and C5 signals from baseline noise in dilute samples.
Auxiliary Exp.	DEPT-135	CRITICAL: Differentiates (negative phase) from (positive phase).

## 13C NMR Assignment Table (Comparison Data)

The following table synthesizes experimental data with predictive corrections based on substituent shielding constants.

Solvent:

| Reference: 77.16 ppm

Carbon No.[1] [3][4][5][6][7] [8]	Type	Chemical Shift ( , ppm)	Multiplicity (DEPT-135)	Assignment Logic & Causality
C4		72.8	Down (Negative)	Most Deshielded: Alpha to Oxygen. Higher than C3 because the propyl chain is electron-donating compared to the chloropropyl chain.
C3		67.4	Down (Negative)	Alpha to Oxygen. Shielded relative to C4 (~ -5 ppm) due to the  -effect of the Chlorine atom on the same chain.
C1		43.1	Down (Negative)	Alpha to Chlorine. Distinctive region for primary alkyl chlorides.
C2		32.8	Down (Negative)	Beta to both Cl and O. The combined inductive effect pushes it downfield from a standard alkane  .

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C5	23.1	Down (Negative)	Beta to Oxygen only. Typical position for the central carbon in a propyl chain.
C6	10.6	Up (Positive)	Gamma to Oxygen. Only methyl group; easily identified by positive phase in DEPT-135.

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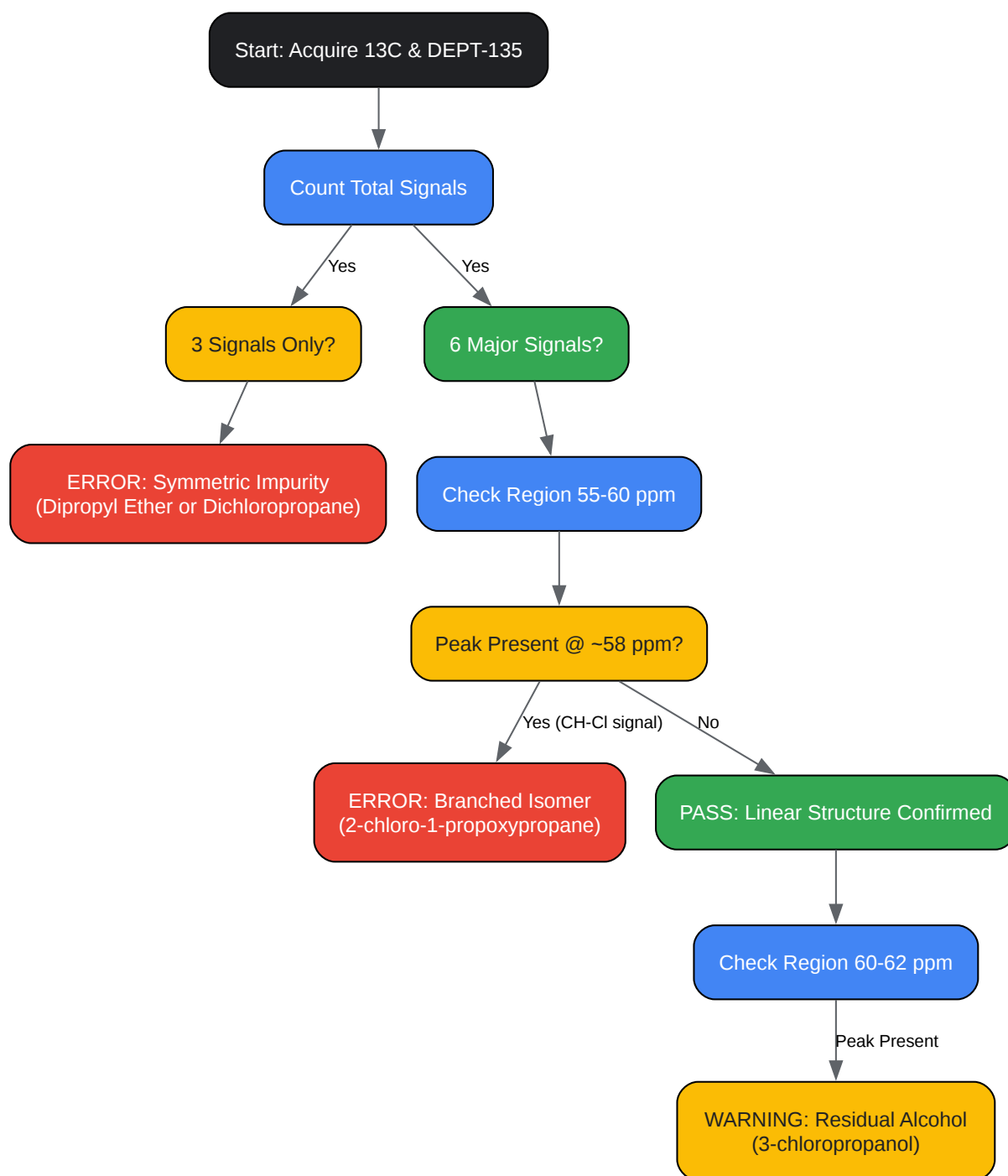
## Comparative Analysis: Why this matters

- Differentiation from Dipropyl Ether: Dipropyl ether is symmetric. It shows only 3 signals (approx. 73.0, 23.0, 10.6 ppm). If you see 6 signals, your asymmetry is confirmed.
- Differentiation from 1,3-Dichloropropane: This precursor shows only 2 signals (approx. 42.0, 32.0 ppm). The absence of peaks >60 ppm confirms the ether linkage.

## Diagnostic Workflow: Impurity & Isomer Detection

In drug development, "similar" is not "identical." The most common synthetic failure mode is the formation of the branched isomer (2-chloro-1-propoxypropane) or the retention of alcohol precursors.

The following logic tree allows for rapid spectral validation.



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Figure 2: Decision tree for validating structural integrity and purity.

## References

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